

# 2-Amino-4-methylbenzothiazole chemical properties and structure

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## Compound of Interest

Compound Name: 2-Amino-4-methylbenzothiazole

Cat. No.: B075042

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An In-depth Technical Guide to **2-Amino-4-methylbenzothiazole**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Amino-4-methylbenzothiazole** is a heterocyclic amine containing a bicyclic structure composed of a benzene ring fused to a thiazole ring. As a member of the 2-aminobenzothiazole class, it serves as a crucial intermediate and structural motif in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural features, synthesis, and analytical characterization. While the broader class of 2-aminobenzothiazoles has been investigated for various pharmacological activities, the specific molecular targets and signaling pathways for this particular derivative are still under active investigation.

## Chemical Structure and Identification

**2-Amino-4-methylbenzothiazole**, with the CAS Number 1477-42-5, is structurally characterized by a benzothiazole core.<sup>[1][2][3][4]</sup> An amino group (-NH<sub>2</sub>) is attached at the 2-position of the thiazole ring, and a methyl group (-CH<sub>3</sub>) is substituted at the 4-position of the benzene ring. Its IUPAC name is 4-methyl-1,3-benzothiazol-2-amine.<sup>[1]</sup>

Caption: Structure of 4-methyl-1,3-benzothiazol-2-amine.

## Physicochemical Properties

**2-Amino-4-methylbenzothiazole** is typically a white to light yellow crystalline powder.<sup>[1][2][3]</sup> It is sensitive to moisture and should be stored in a dry, dark place at room temperature.<sup>[5][6]</sup> The compound is largely insoluble in water but may be soluble in certain organic solvents.<sup>[1][3][7]</sup>

Table 1: Summary of Quantitative Physicochemical Data

Property	Value	Source(s)
Identifiers		
CAS Number	1477-42-5	[1][3][4]
IUPAC Name	4-methyl-1,3-benzothiazol-2-amine	[1][8]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> S	[1][3][8]
Physical Properties		
Molecular Weight	164.23 g/mol	[3][7][8]
Appearance	White to light yellow crystalline powder	[1][2][3]
Melting Point	135-139 °C	[2][4][9]
Boiling Point	322.0 ± 35.0 °C (Predicted)	[2][4][8]
Water Solubility	< 1 mg/mL at 24-25 °C	[1][3][7]
Chemical Properties		
pKa	4.7 (±1) at 25°C	[3][6][10]
LogP	~2.4	[7]

## Experimental Protocols

### Synthesis

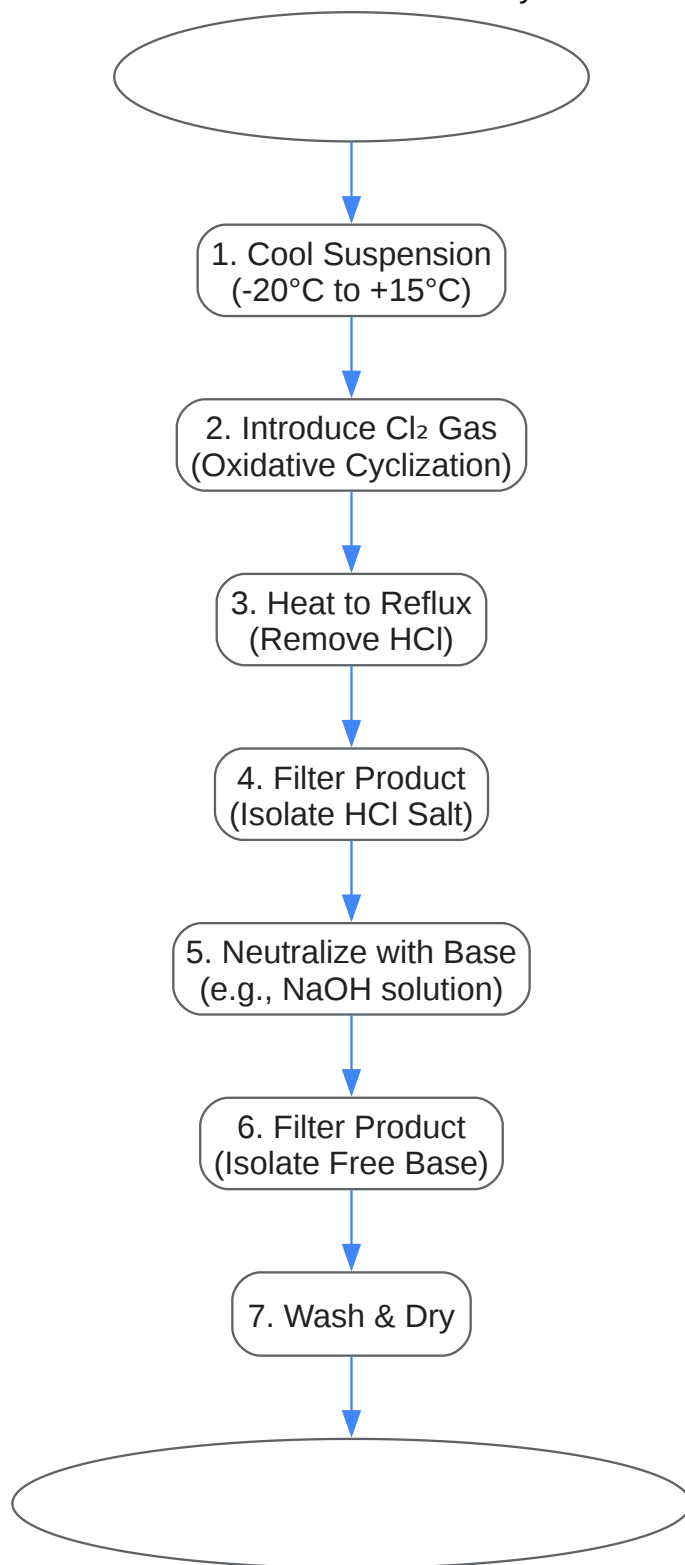
A common and effective method for synthesizing **2-Amino-4-methylbenzothiazole** is through the oxidative cyclization of a corresponding arylthiourea. The precursor, o-tolylthiourea, can be synthesized from o-toluidine.

Protocol 1: Synthesis from o-Tolylthiourea via Chlorination This protocol is adapted from a patented industrial process.<sup>[3][11]</sup>

- Step 1: Suspension Preparation
  - Suspend o-tolylthiourea (1 part by weight) in methylene chloride (5-10 parts by volume) in a reaction vessel equipped with a stirrer and a gas inlet.
  - Cool the suspension to a temperature between -20°C and +15°C.
- Step 2: Chlorination and Cyclization
  - While stirring vigorously, introduce chlorine gas (approximately 1.05 to 1.1 molar equivalents relative to the o-tolylthiourea) into the suspension. Maintain the temperature within the specified range.
  - The product, **2-amino-4-methylbenzothiazole** hydrochloride, will begin to crystallize, and hydrogen chloride gas will evolve.
- Step 3: HCl Removal and Product Isolation
  - After the addition of chlorine is complete, heat the mixture to reflux for 1-2 hours to drive off any remaining dissolved hydrogen chloride.
  - Cool the reaction mixture and isolate the precipitated hydrochloride salt by filtration.
  - Wash the solid with a small amount of cold methylene chloride and dry under vacuum.
- Step 4: Neutralization
  - Suspend the isolated **2-amino-4-methylbenzothiazole** hydrochloride in water.
  - Add a sufficient amount of an aqueous base solution (e.g., 10% sodium hydroxide) dropwise with stirring until the mixture is alkaline (pH > 8).

- The free base, **2-Amino-4-methylbenzothiazole**, will precipitate.
- Step 5: Final Purification
  - Filter the white to off-white solid product.
  - Wash the solid thoroughly with deionized water until the washings are neutral.
  - Dry the final product in a vacuum oven at 50-60°C. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.[4]

## Synthesis Workflow of 2-Amino-4-methylbenzothiazole

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-Amino-4-methylbenzothiazole**.

## Analytical Characterization

The identity and purity of synthesized **2-Amino-4-methylbenzothiazole** are confirmed using standard spectroscopic and chromatographic techniques.

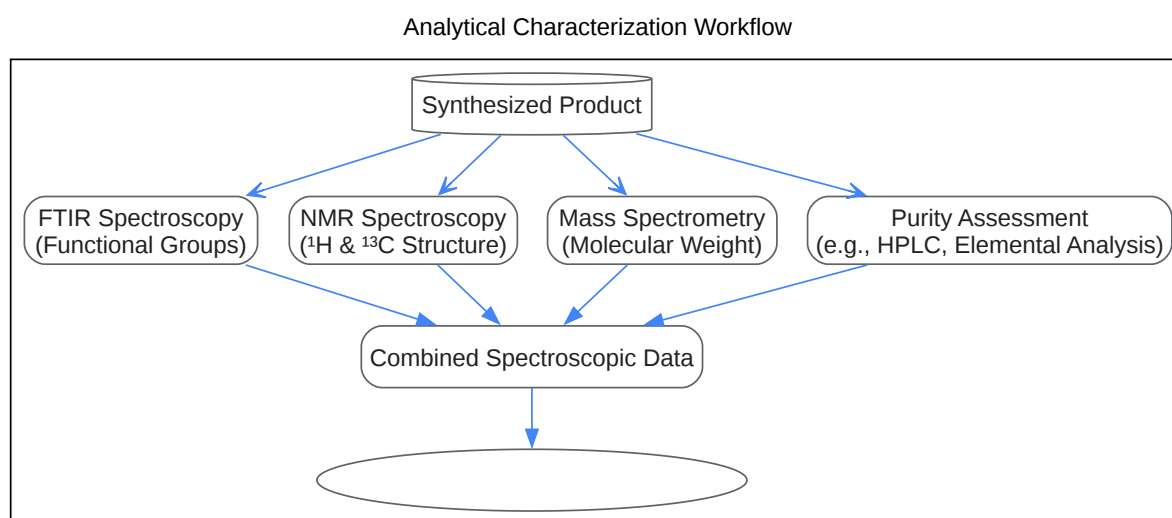
### Protocol 2: General Procedure for FTIR Analysis

- Objective: To identify characteristic functional groups (e.g., N-H, C=N, aromatic C-H) and confirm the molecular backbone.
- Methodology (ATR-FTIR):
  - Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
  - Place a small amount of the solid sample onto the crystal, ensuring complete coverage.
  - Apply pressure using the clamp to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum, typically by co-adding 32 to 64 scans in the 4000-400  $\text{cm}^{-1}$  range with a resolution of 4  $\text{cm}^{-1}$ .[\[5\]](#)[\[9\]](#)
  - Process the resulting spectrum (background correction, baseline correction) and identify characteristic peaks. Expected peaks include N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H and C=C vibrations.[\[9\]](#)[\[12\]](#)

### Protocol 3: General Procedure for NMR Analysis

- Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- Methodology ( $^1\text{H}$  and  $^{13}\text{C}$  NMR):
  - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- Acquire the  $^1\text{H}$  NMR spectrum. Expected signals include peaks for the aromatic protons, the amino protons (which may be broad), and the methyl group protons.[6][9][10]
- Acquire the  $^{13}\text{C}$  NMR spectrum. Expected signals will correspond to the different carbon environments in the benzothiazole ring system and the methyl group.[9][10]
- Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecular structure.



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Caption: General workflow for analytical characterization.

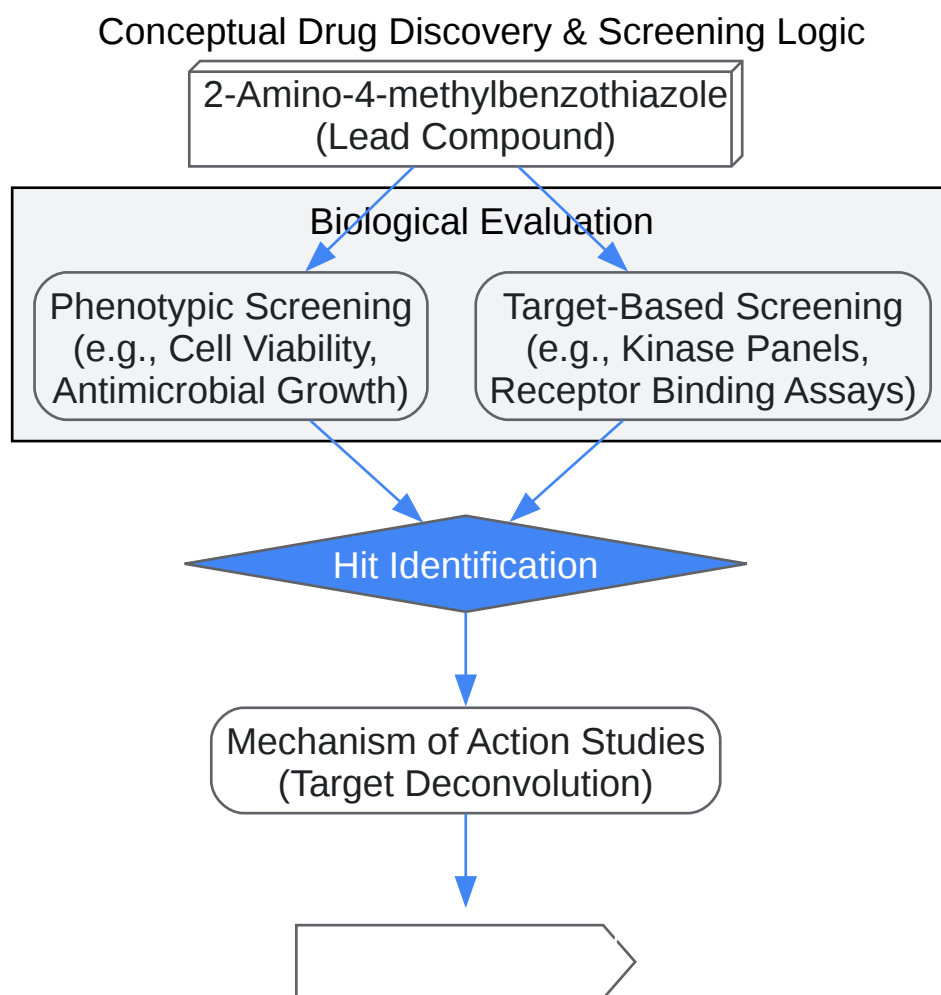
## Biological Activity and Signaling Pathways

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

- **Anticancer Potential:** Certain novel derivatives of 2-aminobenzothiazole have been investigated as potential anticancer agents, with some studies exploring their interaction with the PI3K/AKT/mTOR signaling pathway.[8] However, for many derivatives, this is not the primary mechanism of action, indicating that these compounds may interact with multiple cellular targets.[8]
- **Antitubercular Activity:** An amino-benzothiazole scaffold was identified in a screen against *Mycobacterium tuberculosis*. [13][14] Subsequent studies on analogues aimed to elucidate the structure-activity relationship. While the initial hit showed activity against a strain under-expressing the signal peptidase LepB, further investigation suggested the molecules did not directly target this enzyme. [13][14] The seed molecule demonstrated good bactericidal activity against replicating, non-replicating, and intracellular bacteria, but suffered from poor metabolic stability. [14]

To date, a specific and well-defined signaling pathway directly modulated by **2-Amino-4-methylbenzothiazole** has not been fully elucidated in publicly available research. Drug development efforts typically involve screening the compound against various targets to identify its mechanism of action.





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Caption: General logic for identifying the biological target of a lead compound.

## Safety and Handling

**2-Amino-4-methylbenzothiazole** is classified as harmful if swallowed.[1] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[1][2][15] It is an amine and an organosulfide, making it incompatible with strong acids, oxidizing agents, and strong reducing agents.[2][7][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

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